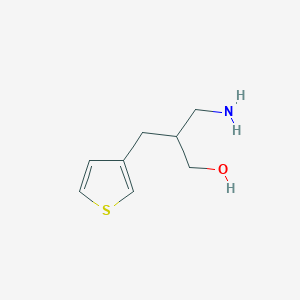
3-Amino-2-(3-thienylmethyl)-1-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene-based analogs, such as the one you’re asking about, have been of interest to a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can vary widely depending on their specific structures . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .Scientific Research Applications
Synthesis of Thiophene Derivatives
Thiophene derivatives play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The compound “3-Amino-2-(3-thienylmethyl)-1-propanol” could be used as a building block in the synthesis of these derivatives.
Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . This compound could potentially be used in the development of new corrosion inhibitors.
Organic Semiconductors
Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . “3-Amino-2-(3-thienylmethyl)-1-propanol” could be used in the research and development of these semiconductors.
Organic Field-Effect Transistors (OFETs)
Thiophene derivatives are used in the fabrication of Organic Field-Effect Transistors (OFETs) . This compound could be used in the synthesis of materials for OFETs.
Organic Light-Emitting Diodes (OLEDs)
Thiophene derivatives are also used in the fabrication of Organic Light-Emitting Diodes (OLEDs) . “3-Amino-2-(3-thienylmethyl)-1-propanol” could be used in the development of new OLED materials.
Pharmaceutical Research
Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . “3-Amino-2-(3-thienylmethyl)-1-propanol” could be used in pharmaceutical research to develop new drugs with these properties.
Future Directions
Borinic acids, which are related to the organoboron reagents used in Suzuki–Miyaura coupling, are a growing area of research . They are used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . The synthesis of diarylborinic acids and their four-coordinated analogs is an area of recent advances .
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of various bioactive molecules, suggesting potential interactions with biological targets .
Mode of Action
These groups are known to participate in various chemical reactions, potentially leading to changes in the target molecules .
Biochemical Pathways
Thiophene derivatives have been shown to participate in various biochemical processes, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on these properties as well as the specific enzymes present in the body .
Result of Action
Based on the compound’s structure, it’s plausible that it could cause changes in the structure or function of its target molecules, potentially leading to observable cellular effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 3-Amino-2-(3-thienylmethyl)-1-propanol . For example, the compound’s reactivity could be affected by the pH of its environment, while its stability could be influenced by temperature and the presence of other reactive species .
properties
IUPAC Name |
2-(aminomethyl)-3-thiophen-3-ylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NOS/c9-4-8(5-10)3-7-1-2-11-6-7/h1-2,6,8,10H,3-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZRSSJFDOEFIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CC(CN)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(3-thienylmethyl)-1-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

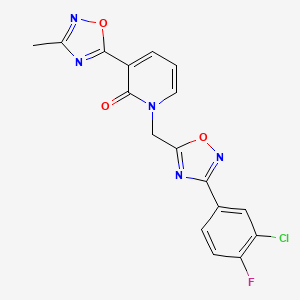
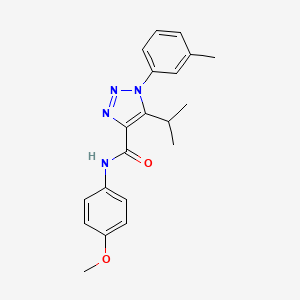
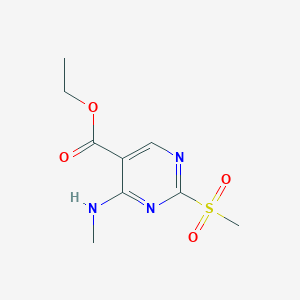
![N-{2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2816101.png)
![3-((1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methylpyridazine](/img/structure/B2816103.png)
![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)
![5-(tert-Butoxycarbonyl)-1,1-difluoro-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B2816105.png)
![1-[4-(Trifluoromethyl)phenyl]pentane-1,3-dione](/img/structure/B2816106.png)
![N-benzyl-4-hydroxy-1-methyl-2,2-dioxo-1H-2lambda6-thieno[3,2-c][1,2]thiazine-3-carboxamide](/img/structure/B2816108.png)
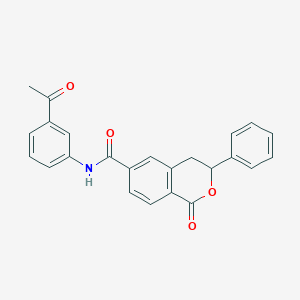

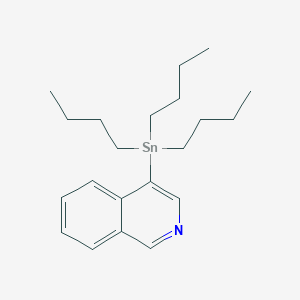
![4-[(5-Methoxy-4-oxopyran-2-yl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2816119.png)
